4-(Benzo[d]oxazol-2-yl)-2-bromo-N,N-dimethylaniline
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Overview
Description
4-(Benzo[d]oxazol-2-yl)-2-bromo-N,N-dimethylaniline is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzo[d]oxazol-2-yl)-2-bromo-N,N-dimethylaniline typically involves the reaction of 2-bromoaniline with benzo[d]oxazole under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where 2-bromoaniline is reacted with benzo[d]oxazole in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(Benzo[d]oxazol-2-yl)-2-bromo-N,N-dimethylaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different oxidation states, which may lead to the formation of new derivatives.
Reduction Reactions: Reduction of the compound can result in the formation of amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation or reduction products .
Scientific Research Applications
4-(Benzo[d]oxazol-2-yl)-2-bromo-N,N-dimethylaniline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(Benzo[d]oxazol-2-yl)-2-bromo-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be due to its ability to inhibit certain enzymes and proteins involved in cell proliferation and survival . The compound may also induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(Benzo[d]oxazol-2-yl)aniline: Known for its antitumor activity.
4-(Benzo[d]oxazol-2-yl)phenol: Exhibits antimicrobial properties.
2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-ylamine: Used in the synthesis of imidazole derivatives.
Uniqueness
4-(Benzo[d]oxazol-2-yl)-2-bromo-N,N-dimethylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom allows for further functionalization through substitution reactions, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C15H13BrN2O |
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Molecular Weight |
317.18 g/mol |
IUPAC Name |
4-(1,3-benzoxazol-2-yl)-2-bromo-N,N-dimethylaniline |
InChI |
InChI=1S/C15H13BrN2O/c1-18(2)13-8-7-10(9-11(13)16)15-17-12-5-3-4-6-14(12)19-15/h3-9H,1-2H3 |
InChI Key |
GRHUWABYJRJHLS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)Br |
Origin of Product |
United States |
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